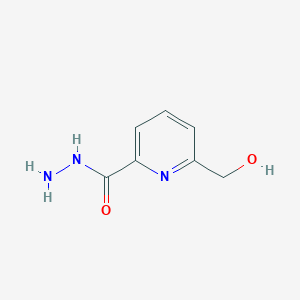

6-(Hydroxymethyl)picolinohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

6-(hydroxymethyl)pyridine-2-carbohydrazide |

InChI |

InChI=1S/C7H9N3O2/c8-10-7(12)6-3-1-2-5(4-11)9-6/h1-3,11H,4,8H2,(H,10,12) |

InChI Key |

MAPYLMRFBOYDNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)NN)CO |

Origin of Product |

United States |

Foundational & Exploratory

6-(Hydroxymethyl)picolinohydrazide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-(hydroxymethyl)picolinohydrazide. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols for characterizing its solubility and stability profiles. The information is curated for researchers, scientists, and professionals involved in drug development, offering a framework for establishing critical physicochemical parameters.

Core Concepts: Solubility and Stability of Hydrazide Compounds

The solubility and stability of a pharmaceutical compound are paramount to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation strategies. For a molecule like this compound, which incorporates a pyridine ring, a hydroxymethyl group, and a hydrazide moiety, its physicochemical behavior is governed by the interplay of these functional groups.

The pyridine ring, being a polar and weakly basic heterocycle, contributes to aqueous solubility through potential hydrogen bonding with water. The hydroxymethyl group further enhances hydrophilicity. The hydrazide group, however, introduces a point of potential instability, being susceptible to hydrolysis, particularly under acidic or basic conditions.

Solubility Profile of this compound

A comprehensive understanding of a compound's solubility is crucial for formulation development and ensuring adequate bioavailability. Both kinetic and thermodynamic solubility are important parameters.

Qualitative Solubility Assessment:

Based on its structural features, this compound is expected to exhibit moderate to good aqueous solubility. The presence of the pyridine nitrogen and the hydroxyl and amide functionalities allows for hydrogen bonding with water molecules. Its solubility is likely to be pH-dependent due to the basic nature of the pyridine ring (pKa of the pyridine moiety is typically around 5-6). At pH values below its pKa, the pyridine nitrogen will be protonated, leading to increased aqueous solubility.

The solubility in organic solvents will vary depending on the polarity of the solvent. It is expected to be soluble in polar protic solvents like ethanol

Methodological & Application

Application Notes and Protocols: 6-(Hydroxymethyl)picolinohydrazide in Antimicrobial Agent Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential antimicrobial applications of derivatives of 6-(hydroxymethyl)picolinohydrazide. While direct research on this specific parent hydrazide is limited, this document leverages established protocols for analogous hydrazide-hydrazone compounds to provide a practical guide for researchers. The information presented is based on the synthesis and antimicrobial evaluation of structurally similar picolinohydrazide and isonicotinohydrazide derivatives.

Introduction

Hydrazide-hydrazone derivatives are a well-established class of compounds in medicinal chemistry, known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The core structure, characterized by the azomethine group (-NHN=CH-), is a key pharmacophore that contributes to their biological efficacy. The synthesis of these compounds is typically straightforward, involving the condensation of a hydrazide with an aldehyde or ketone.

This compound is a promising, yet underexplored, starting material for the synthesis of novel antimicrobial agents. The presence of the hydroxymethyl group offers a potential site for further derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. The picolinohydrazide scaffold itself has been investigated in the context of antimicrobial drug discovery, with derivatives showing activity against a range of bacterial and fungal pathogens.

This document provides generalized protocols for the synthesis of hydrazone derivatives from this compound and for their subsequent antimicrobial screening. The accompanying data, derived from closely related compounds, serves as a benchmark for expected antimicrobial potency.

Data Presentation: Antimicrobial Activity of Analogous Hydrazide-Hydrazone Derivatives

The following tables summarize the in vitro antimicrobial activity of hydrazone derivatives of isonicotinic acid, a structural isomer of picolinic

Application Notes and Protocols for In Vitro Assays Using 6-(Hydroxymethyl)picolinohydrazide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential in vitro assays that can be employed to investigate the biological activity of 6-(Hydroxymethyl)picolinohydrazide. While specific biological targets for this compound are not extensively documented in publicly available literature, the picolinohydrazide scaffold is present in molecules exhibiting a range of activities, including anticancer, antimicrobial, and enzyme inhibition. The following protocols are foundational assays to explore these potential activities.

I. Antiproliferative Activity Screening

A primary and crucial step in the assessment of a novel compound for its potential as an anticancer agent is to determine its effect on the proliferation of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.

Application Note:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative method to evaluate the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells. This assay can be used to determine the cytotoxic or cytostatic effects of this compound on various cancer cell lines.

Experimental Protocol: MTT Assay

1. Cell Culture and Seeding:

- Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

- Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

- Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compound) and a no-treatment control.

- Incubate the plate for 48-72 hours.

3. MTT Addition and Formazan Solubilization:

- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate the plate for 4 hours at 37°C.

- Carefully remove the medium containing MTT.

- Add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Gently shake the plate for 10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation:

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC₅₀ (µM) |

| HeLa | Data to be filled |

| MCF-7 | Data to be filled |

| A549 | Data to be filled |

Experimental Workflow Diagram:

II. Antimicrobial Activity Screening

Hydrazide-containing compounds have been reported to possess antimicrobial properties. The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Application Note:

The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Hydroxymethyl)picolinohydrazide

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-(Hydroxymethyl)picolinohydrazide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Low or No Product Formation | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality starting material: Degradation or impurities in methyl 6-(hydroxymethyl)picolinate or hydrazine hydrate. 3. Incorrect stoichiometry: Insufficient amount of hydrazine hydrate. | 1. Optimize reaction conditions: Increase the reflux time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Verify starting material quality: Use freshly opened or properly stored reagents. Confirm the purity of the starting ester via NMR or other analytical techniques. 3. Increase hydrazine hydrate: Use a larger excess of hydrazine hydrate (5-10 equivalents) to drive the reaction to completion.[1] |

| Presence of a Significant Amount of Unreacted Starting Material (Ester) | 1. Short reaction time: The reaction has not gone to completion. 2. Low reaction temperature: The activation energy for the reaction is not being met. 3. Insufficient hydrazine hydrate: The molar ratio of hydrazine hydrate to the ester is too low. | 1. Extend the reaction time: Continue to reflux the reaction mixture and monitor by TLC until the starting material spot disappears or is significantly diminished. 2. Increase the temperature: Ensure the reaction is refluxing at the appropriate temperature for the solvent used (e.g., ethanol). 3. Add more hydrazine hydrate: A significant excess of hydrazine hydrate can favor product formation.[1] |

| Formation of a White Precipitate that is not the Desired Product | 1. Formation of N,N'-diacylhydrazine byproduct: This can occur if the stoichiometry of hydrazine hydrate is not in sufficient excess. 2. Hydrolysis of the starting ester: If water is present in the reaction mixture under certain conditions, the ester can hydrolyze back to the carboxylic acid. | 1. Use a larger excess of hydrazine hydrate: This will favor the formation of the desired monohydrazide.[1] 2. Use anhydrous solvent: Ensure that the solvent (e.g., ethanol) is dry to minimize hydrolysis. |

| Difficulty in Product Isolation and Purification | 1. High polarity of the product: this compound is a polar molecule, which can make extraction from aqueous solutions difficult. 2. Product is highly soluble in the reaction solvent: The product may not readily precipitate upon cooling. 3. Co-precipitation of impurities: Unreacted starting materials or byproducts may co-precipitate with the product. | 1. Solvent evaporation: If the product is soluble in the reaction solvent, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a different solvent system. 2. Recrystallization: Use a suitable solvent or solvent mixture for recrystallization to remove impurities. Common solvents for hydrazides include ethanol, methanol, or mixtures with water. 3. Chromatography: For highly impure samples, column chromatography may be necessary. Due to the polar nature of the product, a polar stationary phase and a polar mobile phase may be required. |

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common starting material is methyl 6-(hydroxymethyl)picolinate. This can be synthesized from 6-(hydroxymethyl)picolinic acid.

Q2: What is the general reaction for the synthesis of this compound?

The synthesis is typically a hydrazinolysis reaction where methyl 6-(hydroxymethyl)picolinate is reacted with hydrazine hydrate, usually in a solvent like ethanol, under reflux.

Q3: What are the recommended reaction conditions for this synthesis?

While specific conditions can vary, a general starting point is to reflux methyl 6-(hydroxymethyl)picolinate with an excess of hydrazine hydrate (5-10 equivalents) in ethanol for several hours.[1] The reaction progress should be monitored by TLC.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a suitable method. A polar solvent system, such as ethyl acetate/methanol, can be used to separate the more polar product from the less polar starting ester. The spots can be visualized under UV light.

Q5: What is a common side reaction in this synthesis?

A common side reaction is the formation of the N,N'-diacylhydrazine, where two molecules of the ester react with one molecule of hydrazine. This can be minimized by using a large excess of hydrazine hydrate.[1]

Q6: What is the best way to purify the final product?

Due to the polar nature of this compound, recrystallization is often the preferred method of purification. Suitable solvents include ethanol, methanol, or isopropanol. If the product is difficult to crystallize, column chromatography with a polar stationary phase may be necessary.

Experimental Protocols

Synthesis of this compound from Methyl 6-(hydroxymethyl)picolinate

This protocol is a general guideline and may require optimization.

Materials:

-

Methyl 6-(hydroxymethyl)picolinate

-

Hydrazine hydrate (80-100% solution)

-

Ethanol (or other suitable alcohol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 6-(hydroxymethyl)picolinate in a minimal amount of ethanol.

-

Add a 5- to 10-fold molar excess of hydrazine hydrate to the solution.[1]

-

Heat the reaction mixture to reflux and maintain for 3-17 hours.[1] The progress of the reaction should be monitored by TLC.

-

After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a small amount of cold ethanol.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrazine hydrate.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Visualizations

Caption: Synthesis of this compound.

Caption: Troubleshooting workflow for low yield.

References

Avoiding dimer formation in 6-(Hydroxymethyl)picolinohydrazide reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Hydroxymethyl)picolinohydrazide. The focus is on preventing the common issue of dimer formation during its various chemical transformations.

Troubleshooting Guide: Dimer Formation

Unexpected dimer formation can significantly reduce the yield of the desired product and complicate purification. This guide addresses common scenarios and provides systematic steps to diagnose and resolve the issue.

Problem: Significant formation of a high molecular weight byproduct, suspected to be a dimer.

Step 1: Confirm the Dimer Structure

The most common dimer arises from the intermolecular reaction between two molecules of this compound, often an N-acylation, to form a bishydrazide structure. It is crucial to characterize the byproduct to confirm it is a dimer and understand its structure.

Recommended Actions:

-

Mass Spectrometry (MS): Check for a mass corresponding to approximately twice the molecular weight of the starting material or the expected product, minus the mass of any leaving groups.

-

NMR Spectroscopy (¹H and ¹³C): Dimerization will result in a more complex spectrum. Look for the disappearance of the primary amine (-NH₂) protons of the hydrazide and the appearance of a new amide-like N-H signal.

Step-by-Step Troubleshooting Workflow

The following workflow helps to systematically identify and resolve the root cause of dimer formation.

Caption: Troubleshooting workflow for dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism for dimer formation in reactions involving this compound?

A1: Dimerization typically occurs when the picolinoyl portion of one molecule is activated and then reacts with the nucleophilic hydrazide of a second molecule before it can react with the intended reagent. This is a competitive reaction. For instance, in a peptide coupling reaction where the carboxylic acid of another molecule is activated, the highly nucleophilic this compound can sometimes react with itself if there is a side reaction that activates its own picolinoyl group. A more common scenario is in reactions where the hydrazide is meant to react with another electrophile (e.g., an acyl chloride). If the acyl chloride is added too quickly or at too high a concentration, it can lead to side reactions, or the hydrazide can react with an activated intermediate.

The diagram below illustrates the competing reaction pathways.

Caption: Competing pathways leading to desired product vs. dimer.

Q2: How does stoichiometry control dimer formation?

A2: The stoichiometry of the reactants is critical. If this compound is the limiting reagent, its concentration will be lower, reducing the probability of two molecules reacting with each other. Conversely, using a slight excess of the other reactant can ensure that the hydrazide is consumed in the desired reaction before it has a chance to dimerize. It is important to use an excess of the other reactant when possible.[1]

Q3: Can reaction temperature influence the rate of dimerization?

A3: Yes, higher temperatures can increase the rate of all reactions, including the undesired dimerization. In many cases, the activation energy for the dimerization side-reaction may be higher than the desired reaction. Therefore, running the reaction at a lower temperature (e.g., 0 °C or even -30 °C) can selectively slow down the dimerization more than the desired product formation.[1]

Q4: What is the effect of reactant concentration and addition rate?

A4: High concentrations of this compound increase the likelihood of intermolecular collisions, which can lead to dimerization. The rate of addition of the other reactant is also crucial. Adding a reagent dropwise or via a syringe pump ensures its concentration remains low, favoring the reaction with the more abundant hydrazide monomer over any potential side reactions.

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound with Minimized Dimer Formation

This protocol provides a general method for the acylation of this compound, for example, with an acyl chloride, while minimizing dimer formation.

-

Reaction Setup:

-

Dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

-

Reagent Addition:

-

Dissolve 1.05 equivalents of the acyl chloride in the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the stirred hydrazide solution over a period of 30-60 minutes. A syringe pump is recommended for slow and controlled addition.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material and the formation of the desired product versus the dimer.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench with a suitable reagent (e.g., water or a mild base).

-

Extract the product and purify using column chromatography or recrystallization.

-

Quantitative Data Summary

The following table provides hypothetical, yet illustrative, data on the effect of various reaction parameters on dimer formation. This data is intended to serve as a guideline for optimization.

| Parameter | Condition A | Dimer % (A) | Condition B | Dimer % (B) |

| Temperature | 25 °C (Room Temp) | 25% | 0 °C | 8% |

| Concentration | 1.0 M | 22% | 0.1 M | 5% |

| Addition Rate | Bulk Addition | 35% | Dropwise (30 min) | 10% |

| Stoichiometry (Hydrazide:Acyl Chloride) | 1 : 1 | 18% | 1 : 1.1 | 6% |

Disclaimer: This technical support guide is for informational purposes only and is based on general chemical principles. Researchers should always consult relevant safety data sheets (SDS) and perform their own risk assessments before conducting any experiments. The provided protocols and data are illustrative and may require optimization for specific applications.

References

Validation & Comparative

A Comparative Guide to Picolinohydrazide Ligands: Unveiling the Potential of 6-(Hydroxymethyl)picolinohydrazide

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal and coordination chemistry is continually evolving, with the design of novel ligands playing a pivotal role in the development of new therapeutic agents and catalytic systems. Among these, picolinohydrazide and its derivatives have emerged as a versatile class of compounds, demonstrating a wide spectrum of biological activities and a rich coordination chemistry. This guide provides a comparative analysis of 6-(Hydroxymethyl)picolinohydrazide against other picolinohydrazide ligands, offering insights into its potential advantages based on supporting data from related compounds.

Introduction to Picolinohydrazide Ligands

Picolinohydrazides are a class of organic compounds characterized by a pyridine ring and a hydrazide group (-CONHNH2) attached to the 2-position of the pyridine ring. The presence of multiple donor atoms (N, O) allows them to act as versatile chelating agents for a variety of metal ions. The resulting metal complexes have shown promise in various fields, including catalysis and medicinal chemistry, with reported antibacterial, antifungal, and anticancer activities.[1][2] The biological and coordination properties of picolinohydrazide ligands can be fine-tuned by introducing different functional groups onto the pyridine ring.

Synthesis of Picolinohydrazide Ligands

The general synthesis of picolinohydrazides involves the reaction of a corresponding picolinic acid ester with hydrazine hydrate.[3][4][5] This straightforward and efficient method allows for the preparation of a wide range of substituted picolinohydrazide ligands.

A plausible synthetic route for this compound is outlined below, starting from the commercially available methyl 6-(hydroxymethyl)picolinate.[6]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of other picolinohydrazides.[3][5]

-

Reaction Setup: To a solution of methyl 6-(hydroxymethyl)picolinate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product, this compound, is expected to precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and FT-IR, and by mass spectrometry.

Comparative Analysis of Picolinohydrazide Ligands

The introduction of a hydroxymethyl group at the 6-position of the picolinohydrazide scaffold is anticipated to modulate its physicochemical and biological properties. Below is a comparative summary of this compound with other representative picolinohydrazide ligands. The data for substituted picolinohydrazides are based on existing literature, while the properties of the 6-(hydroxymethyl) derivative are predicted based on the known effects of the hydroxyl group.

| Ligand | Structure | Predicted/Observed Metal Coordination | Potential Biological Activity | Key Features |

| Picolinohydrazide |  | Bidentate (N,O) or tridentate (N,N,O) chelation.[7] | Broad-spectrum antimicrobial and anticancer activity.[1][2] | Unsubstituted parent ligand. |

| 6-Methylpicolinohydrazide |  | Similar to picolinohydrazide, with potential steric hindrance from the methyl group influencing complex geometry. | May exhibit altered lipophilicity and cell permeability, potentially affecting biological activity. | Introduction of an electron-donating methyl group. |

| 6-Chloropicolinohydrazide |  | The electron-withdrawing chloro group can influence the electron density on the pyridine nitrogen, potentially affecting metal-ligand bond strength. | The chloro substituent can enhance lipophilicity and may lead to improved antimicrobial activity. | Introduction of an electron-withdrawing chloro group. |

| This compound |  | The hydroxyl group can act as an additional coordination site, potentially leading to the formation of polynuclear complexes. It can also participate in hydrogen bonding, influencing the crystal packing of the complexes.[8] | The hydroxyl group can increase hydrophilicity and may form hydrogen bonds with biological targets, potentially enhancing bioactivity.[8][9][10] | Introduction of a hydrophilic and potentially coordinating hydroxyl group. |

Potential Advantages of the Hydroxymethyl Group

The presence of the hydroxymethyl group in this compound is expected to confer several unique properties:

-

Enhanced Hydrophilicity: The hydroxyl group can increase the water solubility of the ligand and its metal complexes, which is often a desirable property for biological applications.[9]

-

Additional Coordination Site: The oxygen atom of the hydroxyl group can act as a donor atom, leading to different coordination modes and potentially the formation of polynuclear metal complexes with interesting magnetic or catalytic properties.

-

Hydrogen Bonding Capability: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This can lead to specific interactions with biological macromolecules, such as enzymes or DNA, potentially enhancing the biological activity of the ligand and its complexes.[8][9] The ability to form extended hydrogen-bond networks can significantly contribute to binding affinity.[8]

Involvement in Signaling Pathways

Hydrazone derivatives, a class of compounds to which picolinohydrazides belong, have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis. One of the key signaling pathways involved in apoptosis is the caspase cascade.

Caption: A simplified diagram of a potential apoptosis-inducing pathway.

Experimental Protocols for Evaluation

To empirically validate the predicted advantages of this compound, a series of experiments are necessary. The following are representative protocols for key evaluations.

Metal-Binding Affinity Studies

Protocol: UV-Vis Titration

This method is used to determine the stoichiometry and binding constant of the metal-ligand complex.

-

Preparation of Solutions: Prepare stock solutions of the ligand and a metal salt (e.g., CuSO4, ZnCl2) in a suitable solvent (e.g., methanol or DMSO/water mixture).

-

Titration: Keep the concentration of the ligand constant in a cuvette and incrementally add the metal salt solution.

-

Data Acquisition: Record the UV-Vis absorption spectrum after each addition.

-

Data Analysis: Plot the change in absorbance at a specific wavelength against the metal-to-ligand molar ratio to determine the stoichiometry. The binding constant can be calculated by fitting the titration data to a suitable binding model.[11]

Antimicrobial Activity Assay

Protocol: Broth Microdilution Method

This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[12]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Assay

Protocol: MTT Assay

This colorimetric assay assesses the cytotoxic effect of the compound on cancer cell lines.[2][13]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

While direct experimental data for this compound is currently limited, a comparative analysis based on the known properties of related picolinohydrazide ligands and the influence of the hydroxymethyl functional group suggests its significant potential. The anticipated enhancements in hydrophilicity, coordination versatility, and hydrogen bonding capability make it a promising candidate for the development of novel metal-based therapeutics and catalysts. Further experimental investigation is warranted to fully elucidate the properties and performance of this intriguing ligand.

References

- 1. Hydrazides/hydrazones as antimicrobial and anticancer agents in the new millennium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 6-(hydroxymethyl)picolinate | C8H9NO3 | CID 11513809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bioactive Cr(III), Co(II), and Mn(II) Complexes with N′((3-Hydroxynaphthalen-2-yl)methylene)picolinohydrazide: Structural, Computational, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Validating the Antimicrobial Efficacy of Picolinohydrazide Compounds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, hydrazide-hydrazone derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative overview of the antimicrobial efficacy of picolinohydrazide derivatives, with a particular focus on isonicotinohydrazide compounds as well-studied representatives of this class. Due to a lack of specific published data on 6-(Hydroxymethyl)picolinohydrazide, this document leverages data from structurally similar isonicotinohydrazide derivatives to provide a relevant comparative framework.

Comparative Antimicrobial Performance

The antimicrobial efficacy of novel compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the in vitro antibacterial and antifungal activities of selected isonicotinohydrazide derivatives compared to standard antimicrobial agents.

Table 1: Antibacterial Activity of Isonicotinohydrazide Derivatives (MIC in µg/mL)

| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Isonicotinohydrazide Derivative 1 | 6.25 | - | 12.5 | - | [1] |

| Isonicotinohydrazide Derivative 2 | 3.91 | 1.95-7.81 | - | - | [2] |

| Isonicotinohydrazide Derivative 3 | 64 | - | - | 64 | [3] |

| Ampicillin (Standard) | 12.5 | - | 25 | - | [1] |

| Ofloxacin (Standard) | - | - | - | - | [3] |

| Streptomycin (Standard) | - | - | - | - | [2] |

Note: "-" indicates data not reported in the cited source.

Table 2: Antifungal Activity of Isonicotinohydrazide Derivatives (MIC in µg/mL)

| Compound/Drug | Candida albicans | Aspergillus niger | Reference |

| Isonicotinohydrazide Derivative 4 | Active | Active | [4] |

| Fluconazole (Standard) | - | - | [3] |

Note: Specific MIC values for antifungal activity were not always available in the general reviews, but the compounds were reported as active.

Experimental Protocols

Accurate and reproducible data are paramount in the validation of antimicrobial efficacy. The following are detailed methodologies for the key experiments cited in the evaluation of the picolinohydrazide compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[3]

-

Preparation of Microbial Inoculum:

-

Bacterial or fungal strains are cultured on an appropriate agar medium for 18-24 hours.

-

Well-isolated colonies are then used to create a suspension in a sterile saline or broth solution.

-

The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

-

-

Preparation of Antimicrobial Agent Dilutions:

-

A stock solution of the test compound (e.g., a picolinohydrazide derivative) is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).

-

Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized microbial suspension, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL.

-

The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

-

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative technique to screen for antimicrobial activity.[5]

-

Preparation of Agar Plates:

-

A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

-

-

Inoculation:

-

The surface of the agar is uniformly inoculated with a standardized microbial suspension using a sterile swab.

-

-

Application of Test Compound:

-

Wells of a specific diameter (e.g., 6 mm) are cut into the agar.

-

A known concentration of the test compound solution is added to each well.

-

-

Incubation and Measurement:

-

The plates are incubated under appropriate conditions.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

-

Experimental and Validation Workflow

The following diagram illustrates a typical workflow for the validation of novel antimicrobial compounds.

Caption: Workflow for the discovery and validation of novel antimicrobial agents.

Proposed Mechanism of Action: A General Overview for Hydrazones

While the specific molecular targets of most picolinohydrazide derivatives are not fully elucidated, the broader class of hydrazones is known to exert antimicrobial effects through various mechanisms. Isoniazid, a well-known isonicotinohydrazide, inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall. Other hydrazone derivatives may act by:

-

Inhibition of essential enzymes: Many hydrazones can chelate metal ions that are essential cofactors for microbial enzymes.

-

Disruption of cell membrane integrity: Some compounds may interfere with the structure or function of the microbial cell membrane.

-

Interference with nucleic acid synthesis: Certain derivatives have been shown to interact with DNA or inhibit enzymes involved in DNA replication and transcription.

The following diagram depicts a generalized signaling pathway that could be inhibited by an antimicrobial agent.

Caption: Potential inhibitory action of a picolinohydrazide compound on a bacterial metabolic pathway.

References

Safety Operating Guide

Personal protective equipment for handling 6-(Hydroxymethyl)picolinohydrazide

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 6-(Hydroxymethyl)picolinohydrazide, a compound requiring careful management in a laboratory setting.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) for Handling this compound

| Body Part | Required PPE | Specifications and Recommendations |

| Eyes | Chemical Splash Goggles | Must meet ANSI standard Z87.1-2003. Required for all work with the compound, especially when handling solutions.[3] |

| Face Shield | To be worn in addition to goggles when there is a risk of splashing or spraying outside of a fume hood.[3] | |

| Hands | Chemically Resistant Gloves | For chemicals with unknown toxicity, it is recommended to wear a flexible laminate glove (e.g., Silver Shield or 4H) under a pair of heavy-duty, chemically resistant outer gloves.[3] |

| Body | Flame-Resistant Laboratory Coat | Required in research laboratories at all times.[3] |

| Respiratory | NIOSH-Approved Respirator | Use in a well-ventilated area. If dust or aerosols are generated, a local exhaust or a respirator may be necessary. |

| Feet | Closed-Toed Shoes | Open-toed shoes or sandals are not permitted in the laboratory.[3] |

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

-

Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, preferably a chemical fume hood, should be clean and uncluttered. All personnel involved must be trained on the specific hazards and handling procedures for this compound.[4]

-

Handling :

-

In Case of Exposure :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

-

Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[1]

-

Inhalation : Move the individual to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[1]

-

Ingestion : If swallowed, seek immediate medical assistance.[1]

-

-

Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

-

Waste Collection : All waste materials, including unused compound, contaminated PPE (gloves, gowns), and absorbent materials from spills, should be collected in a designated, properly labeled, and sealed hazardous waste container.[4]

-

Spill Cleanup : In the event of a spill, use an inert absorbent material such as sand, silica gel, or vermiculite to soak up the substance.[1] Place the absorbed material into a suitable, closed container for disposal.

-

Disposal Route : Dispose of the hazardous waste through an approved waste disposal plant.[1] All disposal activities must adhere to federal, state, and local regulations for hazardous waste.[4]

Workflow for Safe Handling and Disposal

References

- 1. fishersci.com [fishersci.com]

- 2. Methyl 6-(hydroxymethyl)picolinate | C8H9NO3 | CID 11513809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.